methyl 2-(3-amino-1H-1,2,4-triazol-5-yl)cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-amino-1H-1,2,4-triazol-5-yl)cyclohexanecarboxylate is a compound that features a 1,2,4-triazole ring, which is a significant scaffold in medicinal chemistry. The 1,2,4-triazole moiety is known for its presence in various biologically active compounds, including antifungal, anticancer, and anti-inflammatory agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-amino-1H-1,2,4-triazol-5-yl)cyclohexanecarboxylate typically involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . This reaction is carried out under acidic conditions to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach, which is efficient and scalable. This method includes the coupling of amidines with carboxylic acids followed by cyclization with hydrazines . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-amino-1H-1,2,4-triazol-5-yl)cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the triazole ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-amino-1H-1,2,4-triazol-5-yl)cyclohexanecarboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(3-amino-1H-1,2,4-triazol-5-yl)cyclohexanecarboxylate involves its interaction with specific molecular targets. The 1,2,4-triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: Known for their antiviral and anticancer activities.
1,2,4-Triazole derivatives: Widely used in antifungal medications like fluconazole and voriconazole.
Uniqueness
Methyl 2-(3-amino-1H-1,2,4-triazol-5-yl)cyclohexanecarboxylate is unique due to its specific substitution pattern on the triazole ring, which imparts distinct biological activities and chemical reactivity compared to other triazole derivatives .
Properties
IUPAC Name |
methyl 2-(3-amino-1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-16-9(15)7-5-3-2-4-6(7)8-12-10(11)14-13-8/h6-7H,2-5H2,1H3,(H3,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTCTUVHEJKVAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCC1C2=NC(=NN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.